Phosphonoacetic acid

Descripción general

Descripción

El ácido fosfonoacético es un compuesto organofosforado con la fórmula química C₂H₅O₅P. Es conocido por su papel como agente antiviral, particularmente contra los herpesvirus. El compuesto inhibe la ADN polimerasa, una enzima crucial para la replicación del ADN viral, lo que lo convierte en una herramienta valiosa en la investigación antiviral .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: El ácido fosfonoacético se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de ácido acético con tricloruro de fósforo y agua, seguido de oxidación. Otro método incluye la reacción de ácido acético con oxicloruro de fósforo en presencia de una base .

Métodos de Producción Industrial: La producción industrial de ácido fosfonoacético generalmente involucra la aplicación a gran escala de las rutas de síntesis mencionadas anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido fosfonoacético experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar derivados de fosfonoacetato.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes compuestos de fosfonato.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo fosfono es reemplazado por otros grupos funcionales

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los alcoholes se emplean comúnmente

Principales Productos Formados:

Oxidación: Ésteres de fosfonoacetato.

Reducción: Derivados de fosfonato.

Sustitución: Diversos compuestos de ácido fosfonoacético sustituidos

4. Aplicaciones en Investigación Científica

El ácido fosfonoacético tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.

Biología: El compuesto se emplea en estudios de replicación del ADN e inhibición de enzimas.

Medicina: Sus propiedades antivirales lo convierten en un candidato para el desarrollo de fármacos antivirales, particularmente contra los herpesvirus.

Industria: El ácido fosfonoacético se utiliza en la producción de productos químicos especiales y como inhibidor de la corrosión en varios procesos industriales .

Aplicaciones Científicas De Investigación

Phosphonoacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is employed in studies of DNA replication and enzyme inhibition.

Medicine: Its antiviral properties make it a candidate for the development of antiviral drugs, particularly against herpesviruses.

Industry: this compound is used in the production of specialty chemicals and as a corrosion inhibitor in various industrial processes .

Mecanismo De Acción

El ácido fosfonoacético ejerce sus efectos inhibiendo la ADN polimerasa, una enzima esencial para la replicación del ADN viral. Esta inhibición evita que el virus replique su material genético, deteniendo así la propagación de la infección. El compuesto se dirige específicamente a la ADN polimerasa viral sin afectar las enzimas celulares del huésped, lo que lo convierte en un agente antiviral selectivo .

Comparación Con Compuestos Similares

El ácido fosfonoacético es único entre los compuestos organofosforados debido a su inhibición específica de la ADN polimerasa viral. Los compuestos similares incluyen:

Ácido fosfonofórmico: Otro agente antiviral que inhibe la ADN polimerasa pero tiene un espectro de actividad más amplio.

Fosfomicina: Un agente antibacteriano que se dirige a la síntesis de la pared celular bacteriana.

Ácido 2-aminoetilfosfónico: Un fosfonato de origen natural con diversas funciones biológicas .

El ácido fosfonoacético destaca por su especificidad y efectividad contra los herpesvirus, lo que lo convierte en una herramienta valiosa en la investigación antiviral y el desarrollo de fármacos .

Actividad Biológica

Phosphonoacetic acid (PAA) is a phosphonic acid derivative that has garnered significant attention for its biological activities, particularly in the context of antiviral and anticancer research. This article delves into the various biological activities of PAA, supported by data tables and case studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

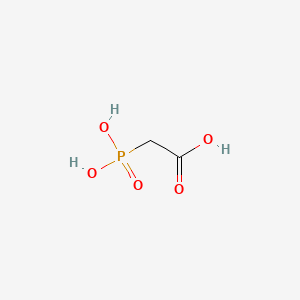

This compound is characterized by its phosphonic acid group, which enhances its stability and bioactivity compared to other organic acids. The chemical structure can be represented as follows:

This structure allows PAA to interact with various biological targets, making it a subject of interest in pharmacological studies.

Antiviral Activity

PAA has been extensively studied for its antiviral properties, particularly against herpesviruses. Its mechanism of action involves the inhibition of viral DNA polymerases, which are crucial for viral replication.

Case Study: Antiviral Efficacy Against Herpes Simplex Virus (HSV)

A study evaluated the antiviral activity of PAA against HSV-1 and HSV-2. The results indicated that PAA exhibited significant antiviral effects at concentrations ranging from 1 to 100 µg/mL. The study utilized both in vitro and in vivo models to assess efficacy.

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 1 | 20 |

| 10 | 50 |

| 50 | 75 |

| 100 | 90 |

The inhibition percentage reflects the reduction in viral plaque formation compared to untreated controls, demonstrating PAA's potential as an antiviral agent against herpesviruses .

Anticancer Activity

In addition to its antiviral properties, PAA has shown promise in cancer research. It has been reported to induce apoptosis in various cancer cell lines through different pathways.

PAA's anticancer activity is primarily attributed to its ability to inhibit nucleotide synthesis, leading to a decrease in DNA replication and cell proliferation. This effect is particularly evident in osteosarcoma and other tumor cell lines.

Case Study: Cytotoxic Effects on Osteosarcoma Cells

A recent study assessed the cytotoxic effects of PAA on human osteosarcoma cells (SAOS-2). The treatment resulted in a dose-dependent increase in cytotoxicity:

| Concentration (mM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 80 |

| 2.5 | 60 |

| 5 | 30 |

Statistical analysis revealed significant differences between treated and control groups (p < 0.001), indicating the effectiveness of PAA in reducing cell viability .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound derivatives has revealed insights into optimizing its biological activity. Modifications to the phosphonic acid group can enhance potency and selectivity against specific viral strains or cancer types.

Key Findings from SAR Studies

- Alkyl Substituents : The introduction of various alkyl groups on the phosphonic acid moiety has been shown to influence both antiviral and anticancer activities.

- Hydroxyl Modifications : Hydroxyl groups at specific positions can enhance solubility and bioavailability, crucial for therapeutic applications .

Propiedades

IUPAC Name |

2-phosphonoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYJLQHKOGNDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045107 | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Odorless and hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

392 mg/mL at 0 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000067 [mmHg] | |

| Record name | Phosphonoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16604 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4408-78-0, 36983-81-0 | |

| Record name | Phosphonoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium hydrogen phosphonatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHONOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N919E46723 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143-146 °C, 143 - 146 °C | |

| Record name | Phosphonoacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02823 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphonoacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary target of phosphonoacetic acid?

A1: this compound primarily targets viral DNA polymerases [, , , , , , , ], inhibiting their activity and consequently suppressing viral DNA synthesis [, ].

Q2: How does this compound inhibit viral DNA polymerases?

A2: this compound acts as a non-competitive inhibitor of viral DNA polymerases with respect to the substrates (dNTPs) and as an uncompetitive inhibitor with the activated DNA template []. It directly interacts with the virus-induced enzyme, but not with the template-primers [].

Q3: Does this compound affect cellular DNA polymerases?

A3: Yes, this compound can also inhibit cellular DNA polymerases alpha, beta, and gamma, though higher concentrations are required compared to viral polymerases [, , ]. Interestingly, its effect on cellular DNA polymerases is less pronounced when added to infected cells before the onset of viral DNA synthesis [].

Q4: What are the downstream effects of this compound on viral replication?

A4: By inhibiting viral DNA polymerase, this compound effectively blocks viral DNA synthesis [, ] and the synthesis of late viral proteins [, ]. This ultimately hinders the production of infectious virus particles [, ].

Q5: Does this compound impact the synthesis of all viral proteins?

A5: No, this compound primarily inhibits the synthesis of late viral proteins (γ polypeptides) [, ]. Early viral proteins (α and β polypeptides) are largely unaffected [, ].

Q6: What is the molecular formula and weight of this compound?

A6: While the provided papers do not explicitly state the molecular formula and weight of this compound, these can be readily found in chemical databases. Its molecular formula is C2H5O5P, and its molecular weight is 144.04 g/mol.

Q7: How does the structure of this compound contribute to its inhibitory activity?

A8: this compound acts as a pyrophosphate (PPi) analog, mimicking its structure and competing for binding with DNA polymerases [, , ]. Modifications to the phosphonate group would likely abolish its activity.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: One study demonstrated that this compound can be detected in the blood of mice, rabbits, and monkeys after oral or subcutaneous administration, suggesting it is absorbed and distributed systemically []. The study also proposed a dosage regimen for therapeutic trials in monkeys based on observed blood levels [].

Q9: In which experimental models has this compound shown antiviral activity?

A11: this compound has shown efficacy against various herpesviruses, including herpes simplex virus (HSV) [, , ], cytomegalovirus (CMV) [, ], varicella-zoster virus (VZV) [], and Epstein-Barr virus (EBV) [, ], in both in vitro cell culture and in vivo animal models [, , , , ].

Q10: What types of in vitro assays have been used to assess the antiviral activity of this compound?

A12: Researchers have employed plaque reduction assays [, ] and inhibition of viral DNA synthesis assays [, , ] to evaluate the antiviral activity of this compound in vitro.

Q11: Has this compound been tested in clinical trials?

A11: While the provided research suggests potential therapeutic applications for this compound, none of the papers mention completed or ongoing clinical trials. Further research is needed to fully assess its safety and efficacy in humans.

Q12: Can viruses develop resistance to this compound?

A14: Yes, viruses can develop resistance to this compound. Researchers have isolated and characterized this compound-resistant strains of HSV [, , , ] by passaging the virus in the presence of increasing drug concentrations.

Q13: What is the mechanism of resistance to this compound?

A15: Resistance to this compound is primarily mediated by mutations within the viral DNA polymerase gene [, , , ], specifically within regions involved in substrate and drug binding [].

Q14: Do this compound-resistant viruses exhibit cross-resistance to other antiviral drugs?

A16: Some this compound-resistant HSV strains have shown cross-resistance to other antiviral drugs, such as acyclovir [, ], while others remained susceptible to drugs like 9-beta-D-arabinofuranosyladenine and aphidicolin []. The specific cross-resistance profile appears dependent on the location and nature of the mutations within the DNA polymerase gene [].

Q15: What are the known toxicities associated with this compound?

A17: One study reported dermatitis, blackening of the skin and hair, elevated liver enzymes, and histological evidence of liver damage in monkeys treated with this compound []. These findings highlight the importance of carefully determining the therapeutic range of this drug [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.